N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
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Overview
Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Scientific Research Applications
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the compound and the CDN-binding domain of the STING protein . This interaction activates the STING protein .
Biochemical Analysis
Biochemical Properties
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide plays a crucial role in biochemical reactions. It has been shown to interact with enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound exhibits significant inhibition of these enzymes, with a notable 9.8-fold increase in activity against urease compared to the thiourea standard . These interactions suggest that the compound could be a promising candidate for the development of pharmaceutical agents targeting these enzymes.
Cellular Effects
The effects of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, which are part of the STING pathway . These effects highlight the compound’s potential in regulating immune responses and other cellular functions.
Molecular Mechanism
At the molecular level, N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to form hydrogen bonds, π-π stacking interactions, and π-cation interactions with the active sites of target enzymes . These interactions lead to enzyme inhibition or activation and subsequent changes in gene expression, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . This stability is essential for its potential use in long-term biochemical and pharmacological applications.
Dosage Effects in Animal Models
The effects of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects without significant toxicity. At higher doses, toxic or adverse effects have been observed . These findings are crucial for determining the appropriate dosage range for therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s overall metabolic profile and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and its potential therapeutic applications.
Subcellular Localization
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and for exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of Thiophene Moiety: The thiadiazole-2-thiol can then be reacted with 2-bromo-thiophene-3-carboxylic acid in the presence of a base to form the desired thiophene-thiadiazole intermediate.
Attachment of Furan-2-ylmethyl Group: Finally, the intermediate is reacted with furan-2-ylmethyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Comparison with Similar Compounds
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can be compared with other similar compounds such as:
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide: Similar structure but with a dimethoxybenzamide group instead of a thiophene ring.
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a pyrrolidine ring and a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S3/c19-11(15-7-9-3-1-5-21-9)8-23-14-18-17-13(24-14)16-12(20)10-4-2-6-22-10/h1-6H,7-8H2,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSKBELANBZZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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